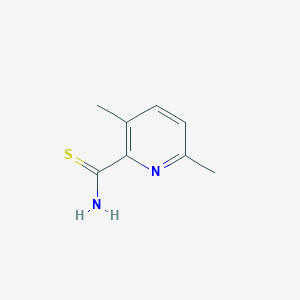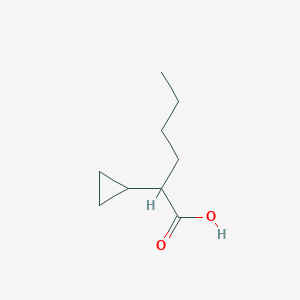
2-Cyclopropylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl group attached to the second carbon of a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclopropylhexanoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, cyclopropylmagnesium bromide can react with carbon dioxide to form cyclopropylcarboxylic acid, which can then be further modified to obtain this compound . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reagent method is favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The cyclopropyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
2-Cyclopropylhexanoic acid can be compared with other carboxylic acids and cyclopropyl-containing compounds:
Cyclopropanecarboxylic acid: Similar in structure but lacks the extended hexanoic acid chain.
2-Propylhexanoic acid: Similar in having a substituted hexanoic acid chain but with a propyl group instead of a cyclopropyl group.
Cyclohexanepropanoic acid: Contains a cyclohexane ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the hexanoic acid chain, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-cyclopropylhexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8(9(10)11)7-5-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
IOUOMCFNGAEUAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
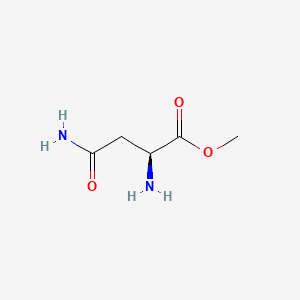
![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)


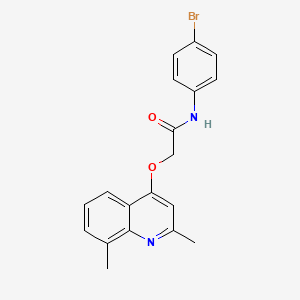
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
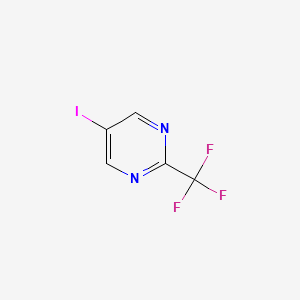

![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
